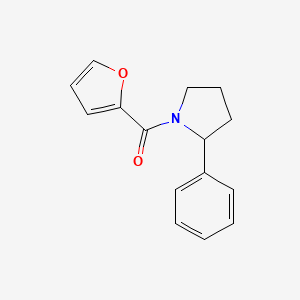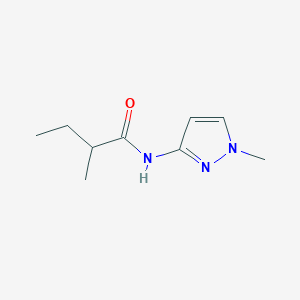![molecular formula C23H26N2O5S B7492613 4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)
4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid, commonly referred to as BPH-715, is a compound that has recently gained attention in the scientific community for its potential therapeutic applications. BPH-715 belongs to the class of compounds known as sulfonamide-based inhibitors, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
BPH-715 works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX activity by BPH-715 leads to a decrease in pH in the tumor microenvironment, which can inhibit the growth of cancer cells. In addition, BPH-715 has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of cortisol. Inhibition of 11β-HSD1 activity by BPH-715 can lead to a decrease in cortisol levels, which may be beneficial in the treatment of type 2 diabetes.
Biochemical and Physiological Effects
BPH-715 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of CAIX and 11β-HSD1, as discussed above. In addition, BPH-715 has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines in vitro and in animal models of inflammation. BPH-715 has also been shown to have antioxidant effects. It has been shown to decrease oxidative stress in vitro and in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BPH-715 is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on the compound, which can be useful for researchers interested in studying its effects. Another advantage of BPH-715 is that it is relatively easy to synthesize using the multi-step process described above.
One limitation of BPH-715 is that it has not been extensively studied in humans. This means that its safety and efficacy in humans are not well understood. Another limitation of BPH-715 is that it is not very water-soluble, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BPH-715. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and type 2 diabetes. Another direction is to investigate the safety and efficacy of BPH-715 in humans. Finally, there is a need for research on the pharmacokinetics and pharmacodynamics of BPH-715, as well as on the optimal dosing regimen for the compound.
Métodos De Síntesis
BPH-715 is synthesized using a multi-step process. The first step involves the preparation of 4-aminobenzoic acid, which is then reacted with 4-fluorobenzoyl chloride to produce 4-fluorobenzoyl-4-aminobenzoic acid. This intermediate is then reacted with 1-(2-bicyclo[2.2.1]heptanyl)ethylamine and subsequently with sulfuryl chloride to produce BPH-715. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
BPH-715 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, BPH-715 has been studied for its potential use in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity and decrease blood glucose levels in animal models of diabetes. BPH-715 has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Propiedades
IUPAC Name |
4-[[4-[1-(2-bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14(21-13-15-2-3-18(21)12-15)25-31(29,30)20-10-8-19(9-11-20)24-22(26)16-4-6-17(7-5-16)23(27)28/h4-11,14-15,18,21,25H,2-3,12-13H2,1H3,(H,24,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOHEGIZVMEXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)


![(5-Methylimidazo[1,2-a]pyridin-2-yl)-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7492547.png)


![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)


![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

